molecular formula C17H13ClO3 B5872790 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione

1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione

Cat. No. B5872790
M. Wt: 300.7 g/mol
InChI Key: HHIALBZHOOYCLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione, also known as CPP, is a chemical compound that belongs to the class of chalcones. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CPP is a yellow crystalline solid that is insoluble in water but soluble in organic solvents like ethanol and chloroform.

Scientific Research Applications

1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione has been evaluated for its ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating the activity of various enzymes and signaling pathways in the body. For example, 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione has been shown to exert a wide range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases. 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione has also been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione has been shown to possess anticancer properties, making it a potential candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione is its relatively simple synthesis method, which makes it readily available for research purposes. Additionally, 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione has been shown to possess a wide range of biological activities, making it a versatile compound for studying various disease states. However, one limitation of 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione is its poor solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione. One area of interest is the development of new 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione derivatives with improved solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione and its potential applications in the treatment of various diseases. Finally, more research is needed to evaluate the safety and toxicity of 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione in vivo, which is essential for its eventual use in clinical settings.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione involves the condensation reaction between 4-chloroacetophenone and benzaldehyde in the presence of a base catalyst. The reaction yields 1-(4-chlorophenyl)-5-phenyl-1,3,5-pentanetrione as a yellow crystalline solid with a melting point of 114-116°C. The purity of the compound can be confirmed using spectroscopic techniques like NMR and IR.

properties

IUPAC Name

1-(4-chlorophenyl)-5-phenylpentane-1,3,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO3/c18-14-8-6-13(7-9-14)17(21)11-15(19)10-16(20)12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIALBZHOOYCLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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